molecular formula C10H10Br2O B14643998 2-{[2-(Dibromomethyl)phenyl]methyl}oxirane CAS No. 51868-08-7

2-{[2-(Dibromomethyl)phenyl]methyl}oxirane

Cat. No.: B14643998
CAS No.: 51868-08-7
M. Wt: 305.99 g/mol
InChI Key: XMZJHMROBMYMAH-UHFFFAOYSA-N
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Description

2-{[2-(Dibromomethyl)phenyl]methyl}oxirane is an organic compound with the molecular formula C10H10Br2O2 It is a derivative of oxirane, featuring a dibromomethyl group attached to a phenyl ring, which is further connected to an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Dibromomethyl)phenyl]methyl}oxirane typically involves the reaction of 2-(dibromomethyl)benzyl alcohol with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the formation of the oxirane ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product is achieved through techniques like distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Dibromomethyl)phenyl]methyl}oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.

    Reduction: Reduction reactions can convert the dibromomethyl group to a methyl group or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.

Major Products

The major products formed from these reactions include diols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[2-(Dibromomethyl)phenyl]methyl}oxirane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the activity of epoxide hydrolases.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs that target specific biochemical pathways involving epoxides.

    Industry: In materials science, this compound is used in the production of polymers and resins with enhanced properties, such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-{[2-(Dibromomethyl)phenyl]methyl}oxirane involves its interaction with nucleophiles, leading to the opening of the oxirane ring. This ring-opening reaction can proceed via either an S_N2 or S_N1 mechanism, depending on the reaction conditions. The dibromomethyl group can also participate in further chemical transformations, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(Chloromethyl)phenyl]methyl}oxirane
  • 2-{[2-(Bromomethyl)phenyl]methyl}oxirane
  • 2-{[2-(Iodomethyl)phenyl]methyl}oxirane

Uniqueness

Compared to its analogs, 2-{[2-(Dibromomethyl)phenyl]methyl}oxirane is unique due to the presence of two bromine atoms, which significantly influence its reactivity and chemical properties. The dibromomethyl group enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attack. This characteristic allows for a broader range of chemical transformations and applications in various fields.

Properties

CAS No.

51868-08-7

Molecular Formula

C10H10Br2O

Molecular Weight

305.99 g/mol

IUPAC Name

2-[[2-(dibromomethyl)phenyl]methyl]oxirane

InChI

InChI=1S/C10H10Br2O/c11-10(12)9-4-2-1-3-7(9)5-8-6-13-8/h1-4,8,10H,5-6H2

InChI Key

XMZJHMROBMYMAH-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=CC=CC=C2C(Br)Br

Origin of Product

United States

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